2-Ethoxyethyl chloroformate
Overview
Description
2-Ethoxyethyl chloroformate is an organic compound with the chemical formula C5H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is commonly used in organic synthesis, particularly in esterification, condensation, and dehydration reactions. It also serves as an introducing agent for protecting groups in the synthesis of drugs, pesticides, and spices .
Preparation Methods
2-Ethoxyethyl chloroformate is typically synthesized through the etherification reaction of 2-chlorocarbonyl chloride with ethylene glycol. This reaction is generally carried out at low temperatures and requires the use of a base as a catalyst . The industrial production method involves similar reaction conditions, ensuring the efficient and large-scale production of the compound.
Chemical Reactions Analysis
2-Ethoxyethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Esterification Reactions: It is commonly used to introduce ester groups into organic molecules.
Condensation Reactions: It can participate in reactions that form larger molecules by eliminating small molecules like water.
Dehydration Reactions: It can facilitate the removal of water from organic compounds.
Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and other organic derivatives .
Scientific Research Applications
2-Ethoxyethyl chloroformate has a wide range of applications in scientific research:
Polymerization Initiator: It is used in the polymerization of various substances, such as 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline, leading to the creation of star polymers.
Synthesis of Antimicrobial Compounds: It is used as a reagent in synthesizing compounds with potential antimicrobial properties.
Oxidation Reactions: It plays a role in complex oxidation processes, such as the oxidation of α-tocopherol.
Biologically Active Polymers: It is used to create insoluble antigen and antibody derivatives for specific immunoadsorbent properties.
Chemical Intermediate: It serves as an intermediate in synthesizing bis-(2-ethylhexyl) peroxydicarbonate, a highly active polymerization initiator.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl chloroformate involves its reactivity as a chloroformate ester. It can undergo hydrolysis to form alcohol, carbon dioxide, and hydrogen chloride. This hydrolysis reaction is facilitated by the presence of water and can occur rapidly at room temperature . The compound’s reactivity allows it to participate in various organic synthesis reactions, making it a valuable reagent in chemical research.
Comparison with Similar Compounds
2-Ethoxyethyl chloroformate can be compared with other chloroformates such as:
- Methyl Chloroformate
- Ethyl Chloroformate
- Propyl Chloroformate
- Butyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
These compounds share similar reactivity patterns but differ in their alkyl or aryl substituents, which influence their thermal stability and solubility. For instance, aryl chloroformates like benzyl chloroformate and phenyl chloroformate are more thermally stable compared to primary alkyl chloroformates . The unique structure of this compound, with its ethoxyethyl group, provides specific reactivity and solubility characteristics that make it suitable for particular applications in organic synthesis.
Properties
IUPAC Name |
2-ethoxyethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGFNOISJEFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211887 | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-64-8 | |
Record name | 2-Ethoxyethyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction that 2-Ethoxyethyl Chloroformate undergoes according to the research?
A1: The research abstract states that this compound undergoes a rearrangement reaction, similar to ω-alkoxyalkyl-carbamoyl chlorides. [] This rearrangement results in the formation of 2-chloroethyl ethyl carbonate. [] This specific reaction suggests a potential pathway for the synthesis of carbonates from chloroformate derivatives.
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